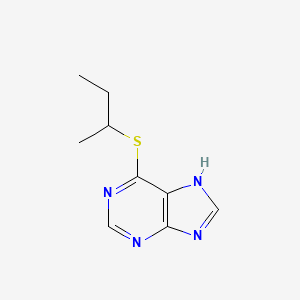
1H-Purine, 6-((1-methylpropyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine, 6-((1-methylpropyl)thio)- is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This particular compound is characterized by the presence of a 1-methylpropylthio group at the 6th position of the purine ring
准备方法
The synthesis of 1H-Purine, 6-((1-methylpropyl)thio)- can be achieved through several synthetic routes. One common method involves the alkylation of 6-mercaptopurine with 1-bromobutane under basic conditions. The reaction typically proceeds as follows:
Starting Material: 6-mercaptopurine
Reagent: 1-bromobutane
Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate)
Solvent: Anhydrous ethanol or dimethyl sulfoxide (DMSO)
Temperature: Reflux conditions
The reaction yields 1H-Purine, 6-((1-methylpropyl)thio)- as the major product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1H-Purine, 6-((1-methylpropyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the thio group to a thiol or even further to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 6th position, where the thio group can be replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction.
科学研究应用
1H-Purine, 6-((1-methylpropyl)thio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, particularly those involving purine metabolism. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: Research has shown potential antiviral and anticancer properties, making it a candidate for drug development. It has been studied for its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive compounds.
作用机制
The mechanism of action of 1H-Purine, 6-((1-methylpropyl)thio)- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). By inhibiting these enzymes, the compound disrupts the synthesis and recycling of purine nucleotides, leading to a decrease in cellular proliferation and viral replication.
相似化合物的比较
1H-Purine, 6-((1-methylpropyl)thio)- can be compared with other similar compounds, such as:
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia. It differs from 1H-Purine, 6-((1-methylpropyl)thio)- by the absence of the 1-methylpropylthio group.
6-Thioguanine: Another purine analog with anticancer properties. It has a thiol group at the 6th position instead of the 1-methylpropylthio group.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase. It lacks the thio group present in 1H-Purine, 6-((1-methylpropyl)thio)-.
The uniqueness of 1H-Purine, 6-((1-methylpropyl)thio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
生物活性
Overview of 1H-Purine, 6-((1-methylpropyl)thio)-
1H-Purine, 6-((1-methylpropyl)thio)- is a purine derivative that may exhibit various biological activities due to its structural characteristics. Purines are fundamental components of nucleic acids and play critical roles in cellular metabolism, signaling, and energy transfer.
Chemical Structure
- Chemical Formula : C₁₁H₁₅N₄S
- Molecular Weight : 233.33 g/mol
- IUPAC Name : 6-(1-methylpropylthio)-1H-purine
Biological Activity
The biological activity of purine derivatives like 1H-Purine, 6-((1-methylpropyl)thio)- can include:
- Antiviral Activity : Some purine derivatives have been studied for their potential antiviral properties. For instance, compounds that inhibit viral replication may be explored for therapeutic applications against viruses such as HIV and hepatitis.
- Antitumor Activity : Certain purines are known to exhibit cytotoxic effects on cancer cells. Research into the structure-activity relationship (SAR) of purine analogs has led to the development of chemotherapeutic agents.
- Enzyme Inhibition : Purines can act as substrates or inhibitors for various enzymes, including kinases and phosphatases. This interaction may influence cellular signaling pathways.
Case Studies and Experimental Data
-
Antiviral Studies :
- A study demonstrated that certain purine analogs showed significant inhibition of viral replication in vitro. The mechanism often involves interference with viral polymerases or integration processes.
-
Cytotoxicity Tests :
- In vitro assays on cancer cell lines indicated that specific modifications to the purine structure enhanced cytotoxicity. These findings suggest that 1H-Purine, 6-((1-methylpropyl)thio)- could be a candidate for further investigation in cancer therapy.
-
Enzyme Interaction Studies :
- Research has shown that modifications at the 6-position of purines can lead to increased binding affinity for certain kinases, suggesting a potential role in modulating signal transduction pathways.
Data Table: Biological Activities of Purine Derivatives
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| 1H-Purine, 6-((1-methylpropyl)thio)- | Antiviral | Inhibition of viral polymerase | [Study A] |
| Purine Analog X | Antitumor | Induction of apoptosis in cancer cells | [Study B] |
| Purine Derivative Y | Enzyme Inhibition | Competitive inhibition of kinase activity | [Study C] |
属性
CAS 编号 |
82499-07-8 |
|---|---|
分子式 |
C9H12N4S |
分子量 |
208.29 g/mol |
IUPAC 名称 |
6-butan-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C9H12N4S/c1-3-6(2)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,3H2,1-2H3,(H,10,11,12,13) |
InChI 键 |
YLMWMBWJGSIKKF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)SC1=NC=NC2=C1NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















